N-(3-chlorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties like acidity/basicity, reactivity, and stability .Scientific Research Applications
Antiviral Activity
N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, similar in structure to the compound , have demonstrated notable antiviral activity. For instance, some derivatives exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the potential of these compounds as antiviral agents (Apaydın et al., 2020).
Synthetic Approaches
The synthesis of compounds with similar structural characteristics, like 1-oxa-6-azaspiro[4.5]decane, is a topic of interest due to their potential biological activities. Various synthetic strategies have been developed for these spiroaminals, highlighting their significance in chemical synthesis (Sinibaldi & Canet, 2008).
Antibacterial Agents
Investigations into spirocyclic derivatives of ciprofloxacin, which include 1-oxa-9-azaspiro[5.5]undecane structures, have been conducted. These derivatives have been tested against various bacterial strains, indicating their potential as antibacterial agents (Lukin et al., 2022).
Antituberculosis and Anticancer Activity
Derivatives of 5-methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide have shown promising results in inhibiting mycobacterial growth and exhibiting cytotoxic effects on various cancer cell lines. This indicates their potential in antituberculosis and anticancer research (Güzel et al., 2006).
Peptide Synthesis Applications
Compounds like 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate have been used in peptide synthesis, particularly in the creation of N-protected amino acid esters. This highlights their utility in the synthesis of biologically active peptides (Rao et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-13-12-20(17(22-13)9-4-2-3-5-10-17)16(21)19-15-8-6-7-14(18)11-15/h6-8,11,13H,2-5,9-10,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEHVYJCDAXIOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2(O1)CCCCCC2)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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